N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

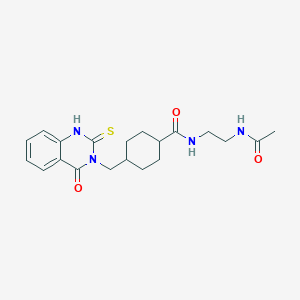

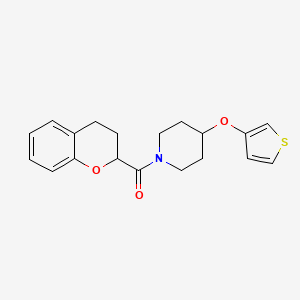

“N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide” is a compound that is related to Azilsartan, a medication used for the treatment of hypertension . It is a highly potent and slowly dissociating Angiotensin II type 1 (AT1) receptor blocker (ARB) with an IC 50 of 2.6 nM .

Synthesis Analysis

The synthesis of N-substituted amidoximes from secondary amides or the intermediate amides has been developed . Through the Ph3P–I2-mediated dehydrative condensation, a variety of N-aryl and N-alkyl amidoximes were readily afforded under mild conditions and short reaction times .

Molecular Structure Analysis

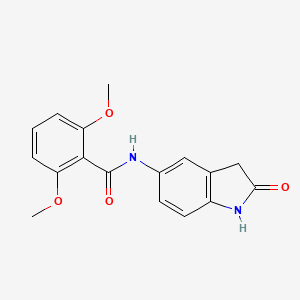

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions involving “this compound” include the formation of N-substituted amidoximes from secondary amides or the intermediate amides through the Ph3P–I2-mediated dehydrative condensation .

Aplicaciones Científicas De Investigación

Cancer Research

- N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide derivatives have been investigated for their role in cancer research. A study designed and synthesized 1,3,4-Oxadiazole derivatives as Collapsin response mediator protein 1 (CRMP 1) inhibitors, evaluating their impact on small lung cancer. These compounds showed significant inhibition of cell growth, comparable to the standard Bevacizumab (Panchal, Rajput, & Patel, 2020).

Antimicrobial Activity

- Research on the antimicrobial properties of this compound derivatives revealed significant in vitro activity against bacterial and fungal strains. The synthesis of these compounds was aimed at combating various microbial infections (Marri, Kakkerla, Murali Krishna, & Rajam, 2018).

Chemical Synthesis and Stability

- The compound's utility in chemical synthesis has been demonstrated. For instance, its application as a protected acetamidine in various synthetic sequences, showcasing stability to acid, base, and common reagents used in organic synthesis, has been explored (Moormann et al., 2004).

Energetic Material Development

- In the field of material science, derivatives of this compound have been synthesized for use in insensitive energetic materials. These compounds demonstrated moderate thermal stabilities and were found to be insensitive towards impact and friction, indicating their potential application in safer explosive materials (Yu et al., 2017).

Anti-Diabetic Agents

- Certain derivatives have been synthesized and evaluated for their potential as anti-diabetic agents. These compounds showed promising enzyme inhibition against α-glucosidase, indicating their utility in managing diabetes (Abbasi et al., 2020).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives can interact with their targets through hydrogen bond acceptor properties . This interaction can lead to changes in the target’s function, which can result in various biological effects .

Biochemical Pathways

Similar compounds, such as 1,2,4-oxadiazole derivatives, have been found to affect a broad range of biochemical pathways . These pathways can lead to various downstream effects, including antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

It has been concluded that similar compounds are non-bio-accumulative, non-endocrine disruptors, non herg inhibitors, genotoxic and within lipinski’s criteria . These properties can impact the bioavailability of the compound .

Result of Action

Similar compounds, such as 1,2,4-oxadiazole derivatives, have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

It is known that environmental factors can influence the action of similar compounds .

Propiedades

IUPAC Name |

N-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3(9)6-5-7-4(2)10-8-5/h1-2H3,(H,6,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECHLHKKOOADPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2557418.png)

![2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2557425.png)

![2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide](/img/structure/B2557427.png)